1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride
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Overview
Description
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a chloropyridine moiety, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols.
Substitution with Chloropyridine: The pyrrolidine ring is then functionalized with a chloropyridine group. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks a chloropyridine derivative.
Formation of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological or psychiatric disorders.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-2-yl]methanamine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
1-[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methanamine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanamine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt form, which can influence its solubility, stability, and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
2770359-87-8 |
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Molecular Formula |
C10H17Cl4N3 |
Molecular Weight |
321.1 |
Purity |
95 |
Origin of Product |
United States |
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